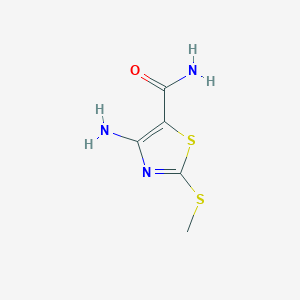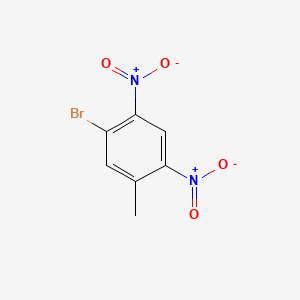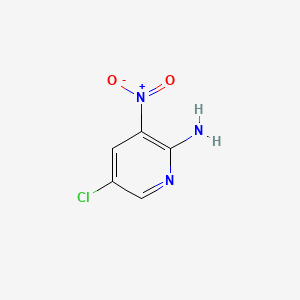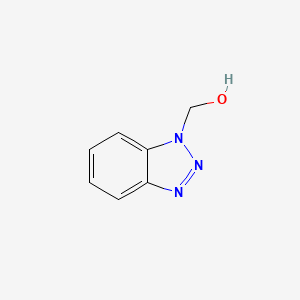
4-氨基-2-(甲硫基)噻唑-5-甲酰胺
描述
4-Amino-2-(methylthio)thiazole-5-carboxamide is a compound with the molecular formula C5H7N3OS2 . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Synthesis Analysis
Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities . For example, aryl thiazoles were prepared and evaluated for their anticancer actions .Molecular Structure Analysis
The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Physical And Chemical Properties Analysis
The molecular weight of 4-Amino-2-(methylthio)thiazole-5-carboxamide is 171.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its exact mass is 170.99248952 g/mol and its monoisotopic mass is 170.99248952 g/mol .科学研究应用
Antioxidant Research
Application Summary
This compound is explored for its potential as an antioxidant, which can help in protecting cells from oxidative stress.
Methods of Application
Researchers study the compound’s ability to inhibit radical formation in biochemical assays, such as the ABTS assay .
Results and Outcomes
The compound has shown an ability to inhibit radical formation, indicating its potential as an antioxidant in therapeutic applications .
Anticancer Drug Discovery
Application Summary
The 2-aminothiazole scaffold, a part of this compound, is significant in the development of new anticancer drugs due to its broad pharmacological spectrum.
Methods of Application
The compound is used to create analogs that are tested for inhibitory activity against various human cancerous cell lines .
Results and Outcomes
Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity, showing promise as anticancer agents .
Antimicrobial and Anti-HIV Research
Application Summary
Thiazole-containing heterocycles, including this compound, cover a wide range of therapeutic targets, such as antimicrobial and anti-HIV treatments .
Methods of Application
The compound is incorporated into molecules that are then tested for their efficacy against microbial pathogens and HIV .
Results and Outcomes
Substituted thiazole compounds have demonstrated therapeutic potential in treating infectious diseases, including those caused by resistant strains .
未来方向
Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . They are used in the cure of cancer and have been prepared for expenditure in cancer therapy . This suggests that there is a potential for future research and development in this area.
属性
IUPAC Name |
4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS2/c1-10-5-8-3(6)2(11-5)4(7)9/h6H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCLRMIUWNNJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315457 | |
| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(methylthio)thiazole-5-carboxamide | |
CAS RN |
39736-30-6 | |
| Record name | 39736-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)








